molecular formula C23H27N3O B11590307 N-[3-(dimethylamino)propyl]-2-(3,4-dimethylphenyl)quinoline-4-carboxamide

N-[3-(dimethylamino)propyl]-2-(3,4-dimethylphenyl)quinoline-4-carboxamide

Cat. No.: B11590307
M. Wt: 361.5 g/mol
InChI Key: GMYFBBZUAOXQPR-UHFFFAOYSA-N
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Description

N-[3-(dimethylamino)propyl]-2-(3,4-dimethylphenyl)quinoline-4-carboxamide is a complex organic compound with a unique structure that combines a quinoline core with a dimethylamino propyl side chain and a dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(dimethylamino)propyl]-2-(3,4-dimethylphenyl)quinoline-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the Dimethylphenyl Group: The 3,4-dimethylphenyl group can be introduced via a Friedel-Crafts alkylation reaction using 3,4-dimethylbenzene and an appropriate catalyst such as aluminum chloride.

    Attachment of the Dimethylamino Propyl Side Chain: The final step involves the reaction of the quinoline derivative with 3-(dimethylamino)propylamine under suitable conditions to form the desired carboxamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[3-(dimethylamino)propyl]-2-(3,4-dimethylphenyl)quinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group or the quinoline core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Nucleophiles such as halides or amines under appropriate conditions.

Major Products

    Oxidation: Oxidized derivatives of the quinoline core.

    Reduction: Reduced forms of the quinoline or dimethylamino groups.

    Substitution: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

N-[3-(dimethylamino)propyl]-2-(3,4-dimethylphenyl)quinoline-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.

    Medicine: Explored for its potential as a therapeutic agent, particularly in the treatment of certain cancers and neurological disorders.

    Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism of action of N-[3-(dimethylamino)propyl]-2-(3,4-dimethylphenyl)quinoline-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to DNA or proteins, affecting their function and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(dimethylamino)propyl]-2-(3,4-dimethylphenyl)acetamide
  • N-[3-(dimethylamino)propyl]-2-(3,4-dimethylphenyl)thiazole-4-carboxamide

Uniqueness

N-[3-(dimethylamino)propyl]-2-(3,4-dimethylphenyl)quinoline-4-carboxamide is unique due to its quinoline core, which imparts specific electronic and structural properties. This makes it distinct from other similar compounds and potentially more effective in certain applications, such as fluorescence-based assays and therapeutic interventions.

Properties

Molecular Formula

C23H27N3O

Molecular Weight

361.5 g/mol

IUPAC Name

N-[3-(dimethylamino)propyl]-2-(3,4-dimethylphenyl)quinoline-4-carboxamide

InChI

InChI=1S/C23H27N3O/c1-16-10-11-18(14-17(16)2)22-15-20(19-8-5-6-9-21(19)25-22)23(27)24-12-7-13-26(3)4/h5-6,8-11,14-15H,7,12-13H2,1-4H3,(H,24,27)

InChI Key

GMYFBBZUAOXQPR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NCCCN(C)C)C

Origin of Product

United States

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